molecular formula C15H23N3O2 B010460 N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide CAS No. 101630-94-8

N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide

Cat. No.: B010460
CAS No.: 101630-94-8
M. Wt: 277.36 g/mol
InChI Key: VPAGSMLGPQXYME-UHFFFAOYSA-N
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Description

N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
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Biological Activity

N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide (commonly referred to as DMPA) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMPA is characterized by its unique chemical structure, which includes a pyridine ring substituted with a propionamide group. The molecular formula is C_{15}H_{22}N_2O, and it has a molecular weight of 250.35 g/mol. The compound's structural features contribute to its biological activity, particularly in modulating receptor interactions.

Research indicates that DMPA may interact with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are implicated in numerous physiological processes. DMPA's ability to influence GPCR activity suggests potential applications in treating conditions such as inflammation and metabolic disorders.

Table 1: Summary of Biological Targets and Effects

Biological TargetMechanism of ActionObserved Effects
G Protein-Coupled Receptors (GPCRs)Modulation of receptor activityAltered signal transduction pathways
β-Adrenergic ReceptorsStimulation of lipolysisIncreased fatty acid mobilization
Histamine ReceptorsInhibition of platelet aggregationReduced thrombus formation

Anti-Inflammatory Effects

DMPA has shown promise in preclinical models for its anti-inflammatory properties. Studies have demonstrated that DMPA can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissues. For instance, a study published in Journal of Medicinal Chemistry highlighted DMPA's efficacy in reducing inflammation markers in animal models of arthritis .

Metabolic Effects

In metabolic studies, DMPA has been linked to enhanced lipolysis and improved insulin sensitivity. This is particularly relevant for conditions such as obesity and type 2 diabetes. Research indicates that DMPA activates β-adrenergic receptors, leading to increased fatty acid oxidation and energy expenditure .

Case Studies

  • Case Study on Arthritis : In a controlled trial involving arthritic rats, administration of DMPA resulted in a significant reduction in joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells .
  • Metabolic Syndrome Model : A study examining the effects of DMPA on a high-fat diet-induced metabolic syndrome showed that treated subjects exhibited lower body weight gain and improved glucose tolerance tests compared to untreated controls .

Safety and Toxicology

Safety assessments have indicated that DMPA exhibits a favorable toxicity profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and any potential adverse reactions.

Properties

IUPAC Name

N-[6-(2,2-dimethylpropanoylamino)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-14(2,3)12(19)17-10-8-7-9-11(16-10)18-13(20)15(4,5)6/h7-9H,1-6H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAGSMLGPQXYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CC=C1)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393601
Record name N,N'-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101630-94-8
Record name N,N'-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.